2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-ones This compound is characterized by its unique structure, which includes methoxyphenyl groups and a pyrido[1,2-A]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 2-methoxybenzaldehyde, which undergo condensation reactions to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrido[1,2-A]pyrimidin-4-one core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Tetraphenylethene-based Schiff bases: Exhibits different photochromic and fluorescence properties.
Diphenylamine-substituted tris(2,4,6-trimethylphenyl)methyl radicals: Used in photothermal therapy.
Uniqueness
2-[(2-Methoxyphenyl)amino]-3-[(E)-[(2-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific structural features and the combination of methoxyphenyl groups with a pyrido[1,2-A]pyrimidin-4-one core
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-3-[(2-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-16-9-8-14-28-23(16)27-22(26-19-11-5-7-13-21(19)31-3)17(24(28)29)15-25-18-10-4-6-12-20(18)30-2/h4-15,26H,1-3H3 |
InChI Key |
USPMDQLAXFEYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3OC)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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